molecular formula C10H12N2O3 B12876388 (Z)-3-(1-Acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid

(Z)-3-(1-Acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid

Katalognummer: B12876388
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: RKPKYYSVPMKBDV-PLNGDYQASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an acrylic acid moiety attached to a pyrazole ring, which is further substituted with acetyl and methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid typically involves the condensation of 1-acetyl-3,5-dimethylpyrazole with an appropriate acrylic acid derivative. One common method includes the reaction of 1-acetyl-3,5-dimethylpyrazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acrylic acid moiety can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(1-Acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(1-Acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Cyanoacetyl-3,5-dimethylpyrazole: Another pyrazole derivative with similar structural features.

    3-Methyl-1-phenyl-1H-pyrazol-5-ol: A pyrazole compound with different substituents.

Uniqueness

3-(1-Acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acrylic acid moiety allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Eigenschaften

Molekularformel

C10H12N2O3

Molekulargewicht

208.21 g/mol

IUPAC-Name

(Z)-3-(1-acetyl-3,5-dimethylpyrazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C10H12N2O3/c1-6-9(4-5-10(14)15)7(2)12(11-6)8(3)13/h4-5H,1-3H3,(H,14,15)/b5-4-

InChI-Schlüssel

RKPKYYSVPMKBDV-PLNGDYQASA-N

Isomerische SMILES

CC1=C(C(=NN1C(=O)C)C)/C=C\C(=O)O

Kanonische SMILES

CC1=C(C(=NN1C(=O)C)C)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.